4-Hydroxy-2-cyclopentenone
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-2-cyclopentenone involves various methods to prepare simple building blocks containing this core. One of the key approaches includes the use of Noyori reduction to establish the stereochemistry of the product, followed by ring-closing metathesis and functional group conversions to yield substituted 4-Hydroxy-2-cyclopentenones in either enantiomeric form (Singh, Meyer, & Aubé, 2014).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-cyclopentenone has been extensively studied, with single-crystal X-ray diffraction analysis revealing its crystal structure and stabilization mechanisms via intermolecular hydrogen bonds (Marjani et al., 2009).
Chemical Reactions and Properties
4-Hydroxy-2-cyclopentenone undergoes a diverse array of chemical reactions, including [2+2] photocycloaddition reactions with various alkenes to produce functionalized bicyclo[3.2.0]heptanes. These reactions yield target structures as a mixture of exo and endo adducts (Le Liepvre, Ollivier, & Aitken, 2009).
Physical Properties Analysis
The physical properties of 4-Hydroxy-2-cyclopentenone derivatives have been characterized through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy, supported by single-crystal X-ray diffraction analysis (Marjani et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-2-cyclopentenone are influenced by its reactivity in acid-catalyzed transformations, leading to various substituted cyclopentenones. These transformations are facilitated by intermediate enols and proceed through enone-dienol type rearrangements and double bond migrations (Pattenden & Storer, 1974).
Scientific Research Applications
Synthesis of Prostaglandins
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-cyclopentenone is used in the synthesis of prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.
- Methods of Application: Trialkylsilyl ethers of 4-hydroxy-2-cyclopentenone, which are key compounds for the syntheses of prostaglandins, were completely resolved on chiral HPLC columns packed with cellulose triphenylcarbamate derivatives .
- Results or Outcomes: The process resulted in the complete resolution of the trialkylsilyl ethers of 4-hydroxy-2-cyclopentenone .
Piancatelli Rearrangement
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-cyclopentenone is involved in the Piancatelli rearrangement . This is a chemical reaction where 2-furylcarbinols are rearranged into 4-hydroxycyclopentenones.
- Methods of Application: The heating of 2-furylcarbinols in an acetone-water solvent system in the presence of strong acids (e.g., formic, polyphosphoric or p-toluenesulfonic acid) led to the formation of 4-hydroxy-5-substituted-cyclopent-2-enones .
- Results or Outcomes: The rearrangement delivered exclusively the trans isomer, as demonstrated by the 1H-NMR coupling constant between the two vicinal hydrogens .
Synthesis of Spirocycles
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-cyclopentenone is used in the synthesis of spirocycles . Spirocycles are a class of organic compounds that contain a spiroatom, typically a quaternary carbon atom, which is a part of two rings of different sizes.
- Methods of Application: The synthesis of spirocycles involves the use of 2-furylcarbinols, which are rearranged into 4-hydroxycyclopentenones in an acidic aqueous system . This is followed by a series of reactions to form the spirocycle.
- Results or Outcomes: The process resulted in the successful synthesis of spirocycles .
Domino Reaction
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-cyclopentenone is involved in domino reactions . A domino reaction, also known as a tandem or cascade reaction, is a transformation that involves two or more bond-forming transformations under identical conditions.
- Methods of Application: The domino reaction involves the use of 2-furylcarbinols, which are rearranged into 4-hydroxycyclopentenones in an acidic aqueous system . This is followed by a series of reactions to form the final product.
- Results or Outcomes: The process resulted in the successful completion of the domino reaction .
Drug Synthesis
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Hydroxy-2-cyclopentenone is used as a building block in drug synthesis . It can be used to synthesize a variety of drugs, particularly those that require a cyclopentenone structure.
- Results or Outcomes: The use of 4-Hydroxy-2-cyclopentenone in drug synthesis has led to the production of a variety of drugs .
Synthesis of Natural Products
- Scientific Field: Organic Chemistry
- Application Summary: 4-Hydroxy-2-cyclopentenone is used in the synthesis of natural products . These natural products can include a variety of compounds, including those found in plants, animals, and microorganisms.
- Results or Outcomes: The use of 4-Hydroxy-2-cyclopentenone in the synthesis of natural products has led to the production of a variety of natural compounds .
Safety And Hazards
properties
IUPAC Name |
4-hydroxycyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNDDRBMUVFQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-cyclopentenone | |
CAS RN |
61305-27-9 | |
Record name | 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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